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Compound of Interest

Compound Name:
N-(4-Chlorobenzyl)-N-

methylguanidine

CAS No.: 46232-80-8

Cat. No.: B1520582

Get Quote

Executive Summary & Chemical Context
N-(4-Chlorobenzyl)-N-methylguanidine is a pharmacologically significant structural motif,

often encountered as a synthetic intermediate in the production of guanidine-based adrenergic

neuron blockers (analogous to Bethanidine) or as a stable isotope-labeled internal standard. Its

reliable detection and differentiation from non-chlorinated analogs (e.g., benzylguanidine) or

biguanides (e.g., metformin) is critical in pharmacokinetic profiling and impurity analysis.

This guide provides an in-depth analysis of its fragmentation mechanics, comparing High-

Resolution HCD (Orbitrap) against Standard CID (Triple Quadrupole) to determine the optimal

detection strategy for trace analysis.
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Property Detail

Formula

Monoisotopic Mass
197.0720 Da (

)

Precursor Ion 198.0798 (100%) / 200.0768 (32%)

Key Structural Feature
4-Chlorobenzyl group coupled to a methylated

guanidine core.[1]

Theoretical Fragmentation & Isotopic Signature
The mass spectral "fingerprint" of this molecule is defined by two competing factors: the high

basicity of the guanidine group (directing charge retention) and the stability of the benzyl

carbocation (directing bond cleavage).

The Chlorine Signature
Unlike standard organic metabolites, this molecule carries a distinct isotopic signature due to

the Chlorine atom.

Parent Ion: Displays a characteristic 3:1 intensity ratio at m/z 198 and 200.

Fragment Filtering: Any fragment retaining the benzyl ring must preserve this 3:1 ratio (e.g.,

m/z 125/127). Fragments losing the ring (e.g., the guanidine core at m/z 74) will become

"monoisotopic" (no M+2 peak), providing a self-validating check for structural assignment.

Primary Fragmentation Pathways
The fragmentation is dominated by the lability of the benzylic C-N bond.

Pathway A: Benzylic Cleavage (Charge on Benzyl)

Mechanism: Heterolytic cleavage generates a stable 4-chlorobenzyl carbocation.

Observed m/z:125.01 (
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) and 127.01 (

).

Significance: This is often the base peak in EI and high-energy CID because the tropylium

ion resonance stabilizes the positive charge.

Pathway B: Guanidine Retention (Charge on Nitrogen)

Mechanism: Due to the high proton affinity of guanidine, the proton may remain on the

nitrogenous fragment during cleavage.

Observed m/z:74.06 (N-methylguanidinium ion).

Significance: This fragment is devoid of chlorine.

Pathway C: Ammonia Loss (Neutral Loss)

Mechanism: Common in guanidines, involving the loss of

(-17 Da).

Observed m/z:181.05.

Visualization: Fragmentation Pathways
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Precursor [M+H]+
m/z 198.08 (100%)
m/z 200.08 (32%)

Transition State
(Benzylic C-N Instability)

Collision Activation

Fragment C
[M+H - NH3]+

m/z 181.05
(Neutral Loss)

- NH3 (17 Da)

Fragment A
4-Chlorobenzyl Cation

m/z 125.01
(Retains Cl Pattern)

Heterolytic Cleavage
(Charge Migration)

Fragment B
N-Methylguanidine

m/z 74.06
(No Cl Pattern)

Charge Retention
on Guanidine

Click to download full resolution via product page

Caption: Mechanistic divergence in fragmentation. Pathway A (Red) yields the chlorinated

aromatic ring, while Pathway B (Yellow) yields the nitrogenous core.

Comparative Analysis: Detection Alternatives
When developing an assay, the choice of fragmentation mode (Beam-type HCD vs. Resonance

CID) significantly impacts sensitivity and spectral richness.

Method A: Triple Quadrupole (CID)[2]
Mechanism: Resonance excitation.[2][3] Ions are "heated" slowly.[2]

Performance:

Dominant Ion: m/z 125 (Chlorobenzyl).

Selectivity: High, but risk of false positives if other chlorobenzyl compounds are present.
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Low Mass Cutoff: Often misses the m/z 74 fragment due to trap cutoff limits (typically 1/3

of precursor mass).

Verdict: Best for Quantification (MRM: 198 -> 125).

Method B: Q-TOF / Orbitrap (HCD)
Mechanism: Beam-type collision.[2] Higher energy, no low-mass cutoff.

Performance:

Spectrum: Richer.[2] Shows m/z 125, 74, and secondary fragments (e.g., m/z 89 from Cl

loss).

Resolution: Distinguishes m/z 125.015 (Chlorobenzyl) from potential interferences like

(m/z 125.120).

Verdict: Best for Identification and Structure Elucidation.

Data Comparison Table
Feature CID (Triple Quad) HCD (Orbitrap/Q-TOF)

Primary Fragment m/z 125 (Base Peak)
m/z 125 & m/z 74 (Co-

dominant)

Low Mass Visibility Poor (Cutoff < m/z 60-70)
Excellent (Visible down to m/z

50)

Isotope Fidelity Good (Unit Resolution)
Excellent (Resolves fine

structure)

Application Routine PK/Quantification Impurity ID / Metabolite ID

Experimental Protocol (Self-Validating)
This protocol ensures the correct identification of the molecule by leveraging its unique isotopic

ratio as a validation step.
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Phase 1: LC-MS Setup
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes. (Guanidines are polar; ensure retention with low

initial organic).

Phase 2: MS Acquisition Logic
Full Scan: Trigger on m/z 198.08.

Dynamic Exclusion: Enable (5s) to prevent resampling the same peak.

Isotope Trigger:CRITICAL STEP. Set the method to only fragment precursors that show a +2

Da isotope peak with ~30% intensity. This filters out non-chlorinated background noise

immediately.

Phase 3: Data Validation Workflow

Sample Injection MS1 Survey
(Scan 100-300 m/z)

Isotope Logic Check
Does M+2 exist @ 30%?Fail (Ignore)

MS/MS Fragmentation
(NCE 35%)

Pass Data Analysis
Confirm m/z 125 & 74

Click to download full resolution via product page

Caption: Logic-driven acquisition workflow to filter non-chlorinated interferences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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